molecular formula C10H14ClN3 B6611808 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride CAS No. 1691723-87-1

4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride

Cat. No.: B6611808
CAS No.: 1691723-87-1
M. Wt: 211.69 g/mol
InChI Key: JLAQUUHIFXIHCY-UHFFFAOYSA-N
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Description

This compound is part of the tetrahydropyrimidine family, which is known for its interesting pharmacological properties .

Preparation Methods

The synthesis of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can be achieved through various methods. One common approach involves the condensation reactions of diamines with carbonyl compounds, imino ethers, amidines, or nitriles . Another method includes the selective reduction of pyrimidines . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:

  • N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
  • 1,2,3,4-tetrahydropyridine
  • 1,2,3,6-tetrahydropyridine

These compounds share structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQUUHIFXIHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5 g (29.2 mmoles) of 2-amino-4-phenylpyrimidine in 30 ml of a 6N solution of hydrochloric acid in isopropanol was added 0.1 g of palladium on carbon catalyst (10% wt/wt). The suspension was hydrogenated under 40 psi pressure at room temperature during 3 h. The catalyst was removed by filtration and the solvent evaporated under reduced pressure. Diethyl ether was added and the resulting solution was refiltered and the solvent removed by evaporation under reduced pressure to give 4.0 g (55%) of compound as a crude oil which was used as such.
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5 g
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55%

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